Boric acid tris(1,3-dimethylbutyl)ester
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Overview
Description
Boric acid tris(1,3-dimethylbutyl)ester is an organoboron compound with the molecular formula C_18H_39BO_3. It is a boronic ester, which is a class of compounds known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling . This compound is characterized by its stability and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boric acid, tris(4-methyl-2-pentyl) ester typically involves the esterification of boric acid with 4-methyl-2-pentanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction can be represented as:
Properties
CAS No. |
5337-37-1 |
---|---|
Molecular Formula |
C18H39BO3 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
tris(4-methylpentan-2-yl) borate |
InChI |
InChI=1S/C18H39BO3/c1-13(2)10-16(7)20-19(21-17(8)11-14(3)4)22-18(9)12-15(5)6/h13-18H,10-12H2,1-9H3 |
InChI Key |
ARFPYOUWHGVCEE-UHFFFAOYSA-N |
Canonical SMILES |
B(OC(C)CC(C)C)(OC(C)CC(C)C)OC(C)CC(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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